Salvifaricin

Type 2 Diabetes Mellitus Natural Product Pharmacology In Vivo Efficacy

Researchers need in vivo-active antidiabetic scaffolds without confounding CNS effects. Salvifaricin directly addresses this: a crystallographically-defined neo-clerodane diterpenoid with confirmed oral efficacy (100 mg/kg, p.o., db/db mice). - **Pharmacology:** Lowers blood glucose AND serum triglycerides. No opioid receptor binding (Ki >10 µM at µ, δ, κ). - **Supply Certainty:** Rigorously characterized. Avoids KOR-active clerodane contamination. - **Application:** Type 2 diabetes (T2DM) lead optimization, diabetic dyslipidemia tool compound.

Molecular Formula C20H20O5
Molecular Weight 340.4 g/mol
Cat. No. B12395179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalvifaricin
Molecular FormulaC20H20O5
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1C2CC34COC(=O)C3=CC=CC4C15CC(OC5O2)C6=COC=C6
InChIInChI=1S/C20H20O5/c1-11-14-7-19-10-23-17(21)13(19)3-2-4-16(19)20(11)8-15(25-18(20)24-14)12-5-6-22-9-12/h2-6,9,11,14-16,18H,7-8,10H2,1H3/t11-,14-,15-,16-,18-,19-,20-/m1/s1
InChIKeyHIKUAKUTPBLJKQ-JSLAWISBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salvifaricin: Orally Active Neo-Clerodane Diterpenoid


Salvifaricin (CAS 87321-87-7, molecular formula C20H20O5, exact mass 340.13107373 g/mol) is a neo-clerodane diterpenoid isolated from various Salvia species, including S. farinacea, S. leucantha, S. hispanica, and S. dugesii [1][2][3]. The compound belongs to a class of bicyclic diterpenoids characterized by a decalin core with a fused furan ring and a specific 5,6-dihydro-2H-pyran-2-one moiety; its absolute configuration was definitively established via X-ray crystallography combined with extensive NOE experiments [2][4]. Salvifaricin is recognized for its demonstrated oral bioactivity in reducing fasting blood glucose and serum triglyceride levels in diabetic db/db mouse models, positioning it as a reference standard for natural product-based type 2 diabetes mellitus (T2DM) research [3][5]. The compound is commercially available from specialized biochemical suppliers for research use only, with typical storage conditions requiring desiccation at -20°C [6].

1 Oral administration-compatible metabolic disease model studies
2 Opioid receptor-clean profile avoids KOR confound in metabolic research
3 Unambiguous absolute configuration supports SAR and in silico modeling

Why Generic Neo-Clerodane Substitution Fails


Generic substitution of salvifaricin with other neo-clerodane diterpenoids is not supported by the available evidence base. While structurally related congeners such as salvihispin H, isosalvipuberulin, and tilifodiolide co-occur in the same Salvia species, their biological activity profiles are divergent [1][2]. For instance, salvihispin H exhibits a more rapid glucose-lowering effect than metformin, whereas salvifaricin demonstrates a distinct, sustained reduction in fasting blood glucose and serum triglycerides without an established rapid-onset profile [1]. Furthermore, the kappa-opioid receptor binding that characterizes the well-known clerodane salvinorin A is absent in salvifaricin and its close structural analogs (salvifarin, splendidin), a critical negative differentiation that precludes off-target psychoactive concerns and defines salvifaricin's unique in vivo safety and application scope [3][4]. Thus, relying on an untested, in-class neo-clerodane would introduce unquantified variability in both efficacy and receptor selectivity, directly undermining the reproducibility and validity of T2DM-focused research.

Divergent receptor pharmacology
Salvinorin A and related neo-clerodanes engage KOR; generic substitution may introduce opioid-mediated confounds in metabolic endpoint readouts.
Unvalidated oral exposure profile
Not all clerodane diterpenoids exhibit oral bioavailability; uncharacterized analogs may lack in vivo metabolic model relevance or require parenteral dosing.

Salvifaricin Head-to-Head Comparisons


In Vivo Antidiabetic Efficacy in db/db Mice

Salvifaricin exhibits a distinct in vivo anti-diabetic profile from its co-isolated congener salvihispin H when evaluated in the same diabetic db/db mouse model. While both compounds significantly reduce fasting blood glucose, salvihispin H's glucose-lowering effect manifests more rapidly than the reference drug metformin, whereas salvifaricin demonstrates a sustained reduction without an explicit claim of rapid onset [1]. This kinetic divergence is critical for researchers selecting a tool compound for chronic vs. acute diabetes intervention studies [1].

Glycemic & Lipidemic Endpoint
Reported
Significant FBG and TG reduction vs. vehicle (p<0.05)
Supports metabolic disease model-response endpoint interpretation
Exact % reduction not publicly detailed; data to verify
Type 2 Diabetes Mellitus Natural Product Pharmacology In Vivo Efficacy

Opioid Receptor Selectivity vs. Salvinorin A

In the db/db mouse model, salvifaricin demonstrates a significant reduction in serum triglyceride (TG) levels, a hallmark of diabetic dyslipidemia. This effect is achieved at an oral dose of 100 mg/kg over 5 weeks and is not a reported primary outcome for metformin at standard antidiabetic doses, highlighting salvifaricin's potential dual-action profile on both glycemic and lipid parameters [1].

Opioid Receptor Selectivity
Head-to-head
Ki >10 µM (µ,δ,κ) vs Salvinorin A Ki ~4 nM (KOR)
Clean metabolic research profile without opioid confound
>2500-fold lower KOR affinity
Dyslipidemia Cardiometabolic Research Natural Product Efficacy

Oral Bioavailability vs. Other Diterpenoids

Unlike the prototypical clerodane diterpenoid salvinorin A, which is a potent kappa-opioid receptor (KOR) agonist, salvifaricin exhibits no significant binding to mu-, delta-, or kappa-opioid receptor subtypes [1]. This was definitively demonstrated in a study that tested a series of structural congeners (compounds 2-8, including salvifaricin) and found none to have significant binding affinity, disproving the hypothesis that these compounds might share salvinorin A's psychoactive properties [1]. This negative data is a crucial differentiator for researchers requiring a neo-clerodane scaffold devoid of central nervous system (CNS) activity.

Oral Dose Comparison
Cross-study comparable
100 mg/kg p.o. (salvifaricin) vs 400 mg/kg (andrographolide derivative)
Supports oral in vivo research model fit
Different diabetic models; cross-study caveats apply
Receptor Selectivity Safety Pharmacology CNS Off-Target Screening

Absolute Configuration by X-ray Crystallography

The absolute configuration of salvifaricin was unambiguously determined via single-crystal X-ray diffraction, combined with extensive NOE experiments and chemical correlation with salvifarin [1][2]. This level of structural certainty is not uniformly available for all neo-clerodane congeners, many of which rely solely on spectroscopic assignment without crystallographic confirmation. For procurement and research use, this ensures that the material obtained is the exact stereoisomer with validated bioactivity, minimizing batch-to-batch variability and ensuring SAR reproducibility.

Structural Elucidation
Method context
Unambiguous absolute configuration via X-ray crystallography
Enables reliable SAR and pharmacophore modeling
Resolves earlier NMR-based ambiguity
Structural Elucidation Quality Control X-ray Crystallography

Salvifaricin Research Applications


T2DM Lead Discovery and SAR

Salvifaricin is ideally suited for long-term in vivo studies investigating the dual management of hyperglycemia and diabetic dyslipidemia. At a dose of 100 mg/kg administered orally once daily for 5 weeks in db/db mice, salvifaricin significantly reduces both fasting blood glucose and serum triglyceride levels [1]. This makes it a valuable reference standard for evaluating novel natural product-based therapies targeting the metabolic syndrome components of T2DM, where a sustained, oral, dual-action profile is required [1].

Metabolic Syndrome and Dyslipidemia Research

For researchers exploring the anti-diabetic potential of the neo-clerodane scaffold without the confounding factor of psychoactive side effects, salvifaricin is the compound of choice. Unlike salvinorin A, salvifaricin demonstrates no significant binding to opioid receptors (mu, delta, kappa), as confirmed by radioligand binding assays [2]. This negative selectivity data validates its use in metabolic studies where CNS penetration or off-target receptor activation would compromise data interpretation [2].

Scaffold Validation & Pharmacophore Modeling

Salvifaricin serves as a well-characterized, orally active natural product positive control in assays designed to discover or validate new antihyperglycemic agents. While the co-isolated compound salvihispin H offers a more rapid onset of glucose-lowering compared to metformin, salvifaricin provides a benchmark for a sustained, chronic-effect profile [1]. This distinction is critical for differentiating between compounds that act on postprandial spikes versus those that improve basal glycemic control over time [1].

Structure-Activity Relationship Studies on Neo-clerodane Diterpenoids with Defined Stereochemistry

The unambiguous determination of salvifaricin's absolute configuration by X-ray crystallography makes it an essential starting material or reference compound for SAR investigations [2][3]. Its defined stereochemistry allows for reliable computational modeling and the design of semi-synthetic analogs, as demonstrated by its use in the preparation of novel compounds for kappa-opioid receptor studies [2]. Procurement of salvifaricin with high purity ensures that the stereochemical integrity of the scaffold is maintained, which is fundamental for reproducible SAR data.

Application
Selection Property
Validation Focus
Metabolic disease lead discovery studies
Oral in vivo model-response profiling
Glycemic and lipidemic endpoint reproducibility
Diabetic dyslipidemia research
Serum triglyceride endpoint monitoring
Dual glucose/lipid endpoint analysis
Pharmacophore and scaffold modeling
Unambiguous X-ray stereochemical assignment
SAR reproducibility and docking accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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